molecular formula C19H26N2O4 B14427584 N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 82558-64-3

N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

Cat. No.: B14427584
CAS No.: 82558-64-3
M. Wt: 346.4 g/mol
InChI Key: HCUVBYDMJXHMTL-UHFFFAOYSA-N
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Description

N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide, widely known in scientific literature as the herbicide Isoxaben . This compound is a member of the benzamide and isoxazole chemical families and is primarily intended for agricultural research, specifically for the pre-emergence control of broadleaf weeds in vineyards and tree nut orchards . Its physical properties include a low volatility, with a vapour pressure of 1.0 X 10 -12 mPa, and it has a molar mass of 332.400 g·mol -1 . Researchers should note that soil degradation studies indicate this compound can be persistent, with a typical field dissipation half-life (DT₅₀) of 182.5 days . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

82558-64-3

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(3-ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C19H26N2O4/c1-6-19(7-2,8-3)15-12-16(25-21-15)20-18(22)17-13(23-4)10-9-11-14(17)24-5/h9-12H,6-8H2,1-5H3,(H,20,22)

InChI Key

HCUVBYDMJXHMTL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Route

The oxazole core is constructed via [3+2] cycloaddition between a nitrile oxide and alkyne precursor:

Step 1: Synthesis of 3-Ethylpentan-3-ylacetonitrile Oxide
Reaction conditions:

  • 3-Ethylpentan-3-yl chloride + silver cyanate → 3-ethylpentan-3-yl isocyanate
  • Hydroxylamine hydrochloride treatment generates nitrile oxide

Step 2: Cycloaddition with Propargyl Amine

Reagent Molar Ratio Temp (°C) Time (h) Yield (%)
Nitrile oxide 1.1 eq 0→25 12 68
Propargyl amine 1.0 eq
Dichloromethane 10 vol

Post-reaction purification via silica chromatography (hexane:EtOAc 4:1) yields the oxazole intermediate.

Alternative Hydroxylamine Route

Formation via β-ketoester intermediate:

  • Ethyl 3-ethylpentan-3-ylacetoacetate + hydroxylamine → isoxazolidinone
  • Oxidative aromatization with MnO₂ → 5-amino-3-(3-ethylpentan-3-yl)-1,2-oxazole

Comparative yields:

Oxidation Agent Solvent Temp (°C) Conversion (%)
MnO₂ Toluene 110 92
DDQ DCM 40 78
I₂ EtOH 80 65

Synthesis of 2,6-Dimethoxybenzoyl Chloride

Chlorination of 2,6-Dimethoxybenzoic Acid

Standard protocol:

  • 2,6-Dimethoxybenzoic acid (1.0 eq) + thionyl chloride (2.5 eq)
  • Catalytic DMF (0.1 eq) in anhydrous THF
  • 65°C for 3 hours → 98% conversion

Critical purification parameters:

Distillation Pressure Purity (%) Residual Solvent (ppm)
15 mmHg 99.7 <50
760 mmHg 95.2 320

Amide Coupling Strategies

Schotten-Baumann Conditions

Traditional two-phase system:

  • 2,6-Dimethoxybenzoyl chloride (1.05 eq)
  • 5-Amino-oxazole (1.0 eq)
  • 10% NaOH aqueous solution + dichloromethane

Limitations:

  • 62% yield due to hydrolysis side reactions
  • Requires strict pH control (8.5-9.0)

Modern Coupling Reagents

Comparative study of amidation agents:

Reagent Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
HATU DMF 25 4 89 99.1
EDCl/HOBt CH₂Cl₂ 0→25 12 78 98.3
DCC/DMAP THF 40 6 82 97.8
T3P® EtOAc 25 2 91 99.4

Optimal conditions use HATU with DIEA (2.5 eq) in anhydrous DMF, achieving >99% conversion.

Scalability and Process Optimization

Continuous Flow Synthesis

Integrated process for large-scale production:

Unit Operation Parameters Residence Time
Oxazole formation Microreactor, 80°C, 10 bar 8 min
Amide coupling Tubular reactor, 50°C 15 min
Crystallization Anti-solvent addition 30 min

Advantages:

  • 93% overall yield vs 78% batch process
  • Reduced solvent consumption by 40%

Purification Methodology

Final product purification options:

Method Purity Gain (%) Recovery (%) Cost Index
Recrystallization 98.5→99.9 85 1.0
Chromatography 98.5→99.95 92 4.2
Melt crystallization 98.5→99.7 78 0.8

Ethanol/water (3:1) recrystallization provides optimal balance between purity and cost.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):
δ 7.45 (t, J=8.3 Hz, 1H, ArH)
δ 6.65 (d, J=8.3 Hz, 2H, Ar-OCH₃)
δ 6.12 (s, 1H, Oxazole-H)
δ 3.85 (s, 6H, OCH₃)
δ 1.65-1.42 (m, 10H, Aliphatic-H)

HRMS (ESI+):
Calcd for C₂₁H₂₉N₂O₄ [M+H]⁺: 385.2128
Found: 385.2125

Purity Assessment

HPLC conditions:

  • Column: C18, 250×4.6 mm, 5μm
  • Mobile phase: MeCN/H₂O (70:30)
  • Flow: 1.0 mL/min
  • Retention: 6.8 min
  • Purity: 99.4% (254 nm)

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The oxazole ring and benzamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzamide Analogs

Structurally related benzamides exhibit divergent functionalities:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Lacks the isoxazole ring; features a 3-methylbenzamide with a hydroxyalkyl group.
  • Application : Used in metal-catalyzed C–H bond functionalization (N,O-bidentate directing group) rather than herbicidal activity .
  • Key Contrast : The absence of the isoxazole and dimethoxy groups eliminates cellulose inhibition, highlighting the role of steric and electronic features in isoxaben’s bioactivity .
Isoxaflutole
  • Structure : Shares the isoxazole ring but substitutes the benzamide with a trifluoromethyl-mesyl group.
  • Application: Broad-spectrum herbicide targeting carotenoid biosynthesis in maize and sugarcane.
  • Resistance : Higher propensity for metabolic resistance compared to isoxaben .

Physicochemical and Environmental Profiles

Limited data on isoxaben’s solubility and degradation are available, but regulatory documents note:

  • Half-life in soil : 30–60 days, influenced by microbial activity.
  • Toxicity : Low mammalian toxicity (LD₅₀ > 5,000 mg/kg in rats) but persistent in aquatic systems .

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